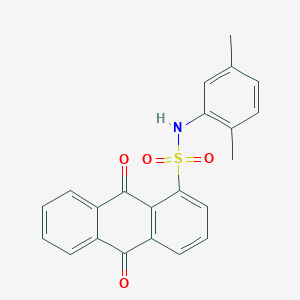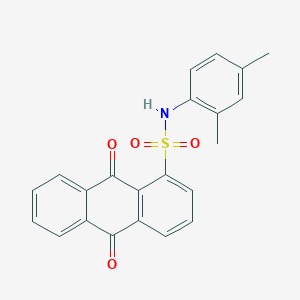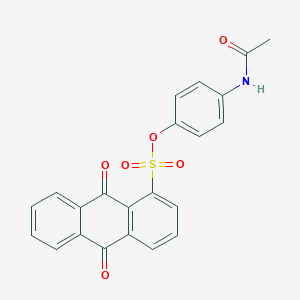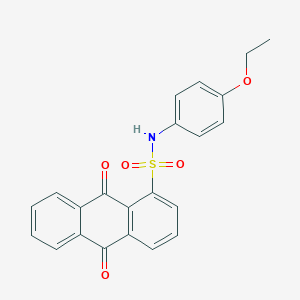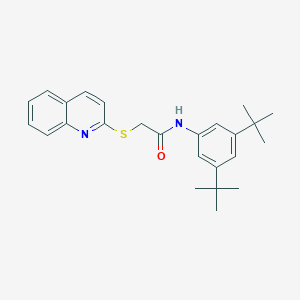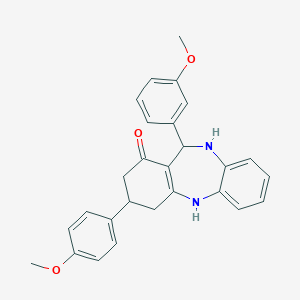
3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of methoxyphenyl groups, which contribute to its unique chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE typically involves multi-step organic reactions. One common method involves the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by cyclocondensation using Cp2TiCl2 and m-phthalic acid in ethanol . This one-pot synthesis method is highly efficient and yields the desired benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors and its role in modulating synaptic transmission.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and anxiolytic effects commonly associated with benzodiazepines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Bis(4-methoxyphenyl)pyrimidine
- N-(4-methoxyphenyl)piperazine
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
Uniqueness
3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its pharmacological profile. Compared to other benzodiazepine derivatives, this compound may exhibit distinct binding affinities and efficacy at GABA receptors, making it a valuable candidate for further research and development.
Eigenschaften
CAS-Nummer |
330210-12-3 |
|---|---|
Molekularformel |
C27H26N2O3 |
Molekulargewicht |
426.5g/mol |
IUPAC-Name |
6-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26N2O3/c1-31-20-12-10-17(11-13-20)19-15-24-26(25(30)16-19)27(18-6-5-7-21(14-18)32-2)29-23-9-4-3-8-22(23)28-24/h3-14,19,27-29H,15-16H2,1-2H3 |
InChI-Schlüssel |
KFMRSICDARYYBV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC)C(=O)C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B409017.png)
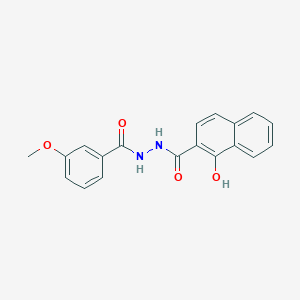
![1-(4-bromophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B409021.png)
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B409023.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B409025.png)
![methyl 5-(4-isopropylphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409028.png)
![methyl 4-{7-[(4-fluorobenzyl)oxy]-2,8-dimethyl-4-oxo-4H-chromen-3-yl}-5-methyl-2-furoate](/img/structure/B409029.png)
